Sarsasapogenin

Alzheimer's Disease Cholinesterase Inhibition Multi-Target Directed Ligand

Sarsasapogenin is the 5β,25S epimeric steroidal sapogenin, NOT a generic sapogenin. Its distinct stereochemistry drives unique multi‑target directed ligand (MTDL) activity—dual AChE/BuChE inhibition (IC50 7.7/23.4 μM) and Aβ42 fibrillization reduction (68% at 40 μM)—that cannot be replicated by diosgenin or glycosylated precursors. For Alzheimer's, oncology, or CREB‑pathway research, specify CAS 126‑19‑2 to ensure the correct configuration. Available in analytical to research quantities with ≥98% purity.

Molecular Formula C27H44O3
Molecular Weight 416.6 g/mol
CAS No. 126-19-2
Cat. No. B1680783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarsasapogenin
CAS126-19-2
Synonymsepi-sarsasapogenin
epismilagenin
PYM 50028
PYM-50028
PYM50028
sarsaponin
sarsasapogenin
sarsasapogenin, (3beta,5alpha,25R)-isomer
sarsasapogenin, (3beta,5alpha,25S)-isomer
sarsasapogenin, (3beta,5beta)-isomer
sarsasapogenin, (3beta,5beta,25R)-isomer
sarsasapogenin, (3beta,5beta,25S)-isomer
smilagenin
tigogenin
Molecular FormulaC27H44O3
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1
InChIInChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17-,18+,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1
InChIKeyGMBQZIIUCVWOCD-WWASVFFGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sarsasapogenin (CAS 126-19-2): A Steroidal Sapogenin for Multi-Target Drug Discovery


Sarsasapogenin (CAS 126-19-2) is a C-25 epimeric steroidal sapogenin, which serves as the aglycone portion of various plant saponins, primarily isolated from *Anemarrhena asphodeloides* Bunge [1]. It is an isospirosteranol sapogenin with a 5β,25S configuration, distinguishing it from the more common 5α,25R sapogenins like diosgenin [2]. Sarsasapogenin has been identified as a multi-target directed ligand (MTDL) with demonstrated activities against key targets in Alzheimer's disease, inflammation, and various cancers [3].

Why Sarsasapogenin Cannot Be Substituted by Common Sapogenins Like Diosgenin or Timosaponin AIII


Sarsasapogenin is not a generic sapogenin. Its 5β,25S stereochemistry confers a distinct molecular shape and electron distribution compared to its 5α,25R isomer smilagenin or the widely used diosgenin, which directly impacts its biological target engagement and downstream effects [1]. Unlike its glycoside precursor Timosaponin AIII, sarsasapogenin is the active aglycone metabolite, and their pharmacological profiles and potencies differ substantially [2]. Therefore, substituting sarsasapogenin with a structurally related but stereochemically distinct analog or a glycosylated precursor will not recapitulate its specific, multi-target profile and could lead to divergent and unpredictable experimental outcomes [3].

Quantitative Differentiation of Sarsasapogenin from Analogs: An Evidence-Based Guide


Superior Multi-Target Cholinesterase Inhibition Profile vs. Timosaponin AIII

Sarsasapogenin (SRS) demonstrates a unique multi-target profile, potently inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which is a key advantage over its glycosylated precursor Timosaponin AIII. While Timosaponin AIII inhibits AChE with an IC50 of 35.4 μM, sarsasapogenin exhibits an IC50 of 7.7 μM for AChE and 23.4 μM for BuChE [1]. This indicates sarsasapogenin is a significantly more potent inhibitor of AChE.

Alzheimer's Disease Cholinesterase Inhibition Multi-Target Directed Ligand

Potent Anti-Amyloidogenic Activity in Alzheimer's Disease Models

Sarsasapogenin exhibits significant anti-amyloidogenic properties, directly inhibiting the fibrillization of Amyloid-beta 42 (Aβ42), a key pathological hallmark of Alzheimer's disease. At a concentration of 40 μM, sarsasapogenin inhibited Aβ42 fibrillization by 68% compared to untreated control [1]. This direct effect on Aβ42 aggregation complements its cholinesterase inhibitory activity, providing a multi-pronged mechanism that is not a feature of many single-target AD drugs.

Alzheimer's Disease Amyloid-beta Fibrillization Inhibition

Favorable Pharmacokinetic Profile Compared to Hecogenin for In Vivo Studies

In silico predictions of human pharmacokinetics indicate a more favorable profile for sarsasapogenin compared to the related sapogenin hecogenin. Sarsasapogenin exhibits a predicted volume of distribution at steady state (Vss) of 0.174 log L/kg, which is substantially lower than hecogenin's 0.716 log L/kg, suggesting less extensive distribution into tissues and potentially a lower risk of off-target accumulation [1]. Additionally, sarsasapogenin shows a high predicted human intestinal absorption of 95.856%, which is comparable to hecogenin (97.596%) [1].

Pharmacokinetics ADME In Vivo Modeling

Cytotoxic Activity Profile Differentiated from Diosgenin in Cancer Cell Lines

Sarsasapogenin and diosgenin are both steroidal sapogenins, but they exhibit different cytotoxic profiles and potencies across various cancer cell lines. A study on HepG2 human hepatoma cells reported an IC50 of 22.5 μg/mL for sarsasapogenin after 48 hours [1]. In contrast, a previous study found a higher IC50 of 42.4 μg/mL under similar conditions [2]. While both compounds have anticancer potential, their structural differences lead to distinct activity landscapes. For instance, a derivative of sarsasapogenin showed superior activity against A549 cells (IC50 = 0.95 μM) compared to diosgenin [3], highlighting the unique potential of the sarsasapogenin scaffold.

Anticancer Cytotoxicity Hepatocellular Carcinoma

Unique Mechanism for Memory Enhancement via Muscarinic M1 Receptor Upregulation

Sarsasapogenin improves memory function through a unique mechanism involving the upregulation of muscarinic M1 acetylcholine receptor density in the brain. In a study using memory-deficit rat models, treatment with sarsasapogenin elevated the low muscarinic acetylcholine receptor density back to normal levels [1]. This contrasts with direct cholinergic agonists or acetylcholinesterase inhibitors, which typically enhance signaling through existing receptors. Furthermore, sarsasapogenin's effect is mediated through the promotion of CREB production and phosphorylation, which in turn regulates M1 receptor gene expression [2].

Memory Enhancement Muscarinic Receptors Neuroprotection

High-Value Application Scenarios for Sarsasapogenin in Research and Development


Multi-Target Drug Discovery for Alzheimer's Disease

Sarsasapogenin is an ideal lead compound or tool molecule for Alzheimer's disease research due to its potent, multi-target profile. Its ability to simultaneously inhibit AChE (IC50 7.7 μM) and BuChE (IC50 23.4 μM) [1] and directly inhibit Aβ42 fibrillization by 68% at 40 μM [1] makes it superior to single-target agents for investigating combination therapies or disease-modifying strategies. This dual action addresses both cholinergic deficits and amyloid pathology, core features of AD.

In Vivo Neuroprotection and Cognitive Enhancement Studies

Sarsasapogenin is well-suited for in vivo studies of memory and cognition. It has been shown to elevate muscarinic acetylcholine receptor density in the brains of memory-deficit rats [2]. Its favorable predicted human pharmacokinetic profile, including a moderate volume of distribution (0.174 log L/kg) [3], supports its translation into animal models for evaluating cognitive enhancement in various neurodegenerative or aging paradigms.

Anticancer Lead Development, Particularly for Hepatic and Lung Cancers

Sarsasapogenin serves as a validated starting point for the development of novel anticancer agents. It exhibits direct cytotoxicity against HepG2 human hepatoma cells (IC50 = 22.5 μg/mL) [4]. Furthermore, the sarsasapogenin scaffold has been used to generate derivatives with significantly enhanced potency, such as a compound showing an IC50 of 0.95 μM against A549 lung cancer cells, which is 34-fold more potent than the parent diosgenin scaffold [5]. This highlights its value in medicinal chemistry campaigns aimed at improving potency and selectivity.

Research on Steroid Receptor Modulation and CREB Signaling

Sarsasapogenin is a valuable tool for investigating non-classical steroid signaling pathways. Its unique ability to upregulate muscarinic M1 receptor density is mediated through the CREB pathway [6]. This makes it a specific probe for studying the transcriptional regulation of neurotransmitter receptors and the role of CREB in neuroprotection and synaptic plasticity, distinct from canonical steroid hormone receptor activation.

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